tert-butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate
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Overview
Description
tert-Butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate: is a chemical compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a dioxo group, and a phenyl group attached to the thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a different oxidation state.
Substitution: The phenyl or tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It may be used in the design of new drugs or as a probe to study biological processes.
Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
- tert-Butyl 1-imino-1-oxo-5-phenyl-1lambda6,4-thiazepane-4-carboxylate
- tert-Butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate
- tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is unique due to its specific combination of functional groups and its seven-membered thiazepane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
tert-butyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(18)17-10-9-14(22(19,20)12-11-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXILJDVDELLRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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